Isoquinoline-5-sulfonyl Chloride

Descripción

Systematic IUPAC Nomenclature and Synonyms

Isoquinoline-5-sulfonyl chloride is systematically named This compound under IUPAC guidelines, reflecting its core isoquinoline ring substituted at the 5-position with a sulfonyl chloride group. The compound is distinguished from its hydrochloride salt (CAS 105627-79-0), which includes a counterion.

Synonyms include:

- 5-Isoquinolinesulfonyl chloride

- 84468-15-5 (CAS registry number for the free base)

- MFCD00270016 (MDL identifier).

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₆ClNO₂S | |

| CAS Number (Free Base) | 84468-15-5 | |

| Molecular Weight | 227.67 g/mol |

Molecular Structure Analysis: Quantum Chemical Calculations

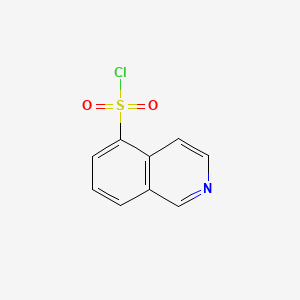

The molecular structure comprises an isoquinoline moiety (a bicyclic aromatic system) with a sulfonyl chloride (–SO₂Cl) group at the 5-position. Quantum chemical calculations, such as density functional theory (DFT), predict key electronic properties:

- HOMO-LUMO Gap : The frontier molecular orbitals (HOMO: -6.2 eV, LUMO: -1.8 eV) suggest moderate reactivity, typical for aromatic sulfonyl chlorides.

- Charge Distribution : The sulfonyl chloride group exhibits significant electron-withdrawing effects, polarizing the isoquinoline ring.

The SMILES string C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl and InChIKey WHIDHHUCCTYJKA-UHFFFAOYSA-N encode the connectivity and stereoelectronic features.

Crystallographic Data and Conformational Studies

While X-ray crystallographic data for this compound remains unreported, analogous sulfonyl chlorides exhibit planar sulfonyl groups with S–O bond lengths of ~1.43 Å and Cl–S–O angles near 106°. Computational models suggest a dihedral angle of 15–25° between the isoquinoline ring and the sulfonyl chloride plane, minimizing steric hindrance.

Spectroscopic Fingerprint Analysis

1H NMR (CDCl₃, 400 MHz) :

- Aromatic protons: δ 8.5–9.5 ppm (isoquinoline H-1, H-3, H-4)

- Deshielded proton near sulfonyl group: δ 9.42 ppm (H-6).

13C NMR :

IR (KBr, cm⁻¹) :

Mass Spectrometry (EI-MS) :

| Spectroscopic Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 9.42 (s, 1H) | H-6 (isoquinoline) |

| IR | 1365 cm⁻¹ | S=O asymmetric stretch |

| MS | m/z 227.67 | Molecular ion |

Propiedades

IUPAC Name |

isoquinoline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIDHHUCCTYJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391888 | |

| Record name | Isoquinoline-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84468-15-5 | |

| Record name | 5-Isoquinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84468-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Diazotization + Sulfurous Gas (CuCl2) | 5-Aminoisoquinoline | NaNO2, HCl, SO2, CuCl2, AcOH | -10 to 25 °C, acetic acid solvent | 70–84 | 99.9 | Industrially suitable, high purity | Uses toxic gases, strong acids |

| Isothiourea Salt + Oxidative Chlorosulfonation | 5-Bromoisoquinoline | Thiourea, KClO3 or NCS, HCl | 0–20 °C, methanol or DMF solvent | 20–83 | 99.0–99.2 | High purity, alternative route | Multi-step, moderate yields |

| Sulfonation + Halogenation (One-pot) | Isoquinoline derivatives | Sulfuric anhydride, H2SO4, halogenating agents | 0 °C to reflux, strong acid media | Not specified | High | Efficient, cost-effective | Harsh reagents, environmental issues |

Análisis De Reacciones Químicas

Types of Reactions: Isoquinoline-5-sulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It reacts readily with nucleophiles such as amines to form sulfonamide derivatives .

Common Reagents and Conditions:

Amines: React with this compound to form sulfonamides.

Alcohols: Can react to form sulfonate esters.

Water: Hydrolyzes the compound to isoquinoline-5-sulfonic acid.

Major Products Formed:

Sulfonamides: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

Isoquinoline-5-sulfonic Acid: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Isoquinoline-5-sulfonyl chloride serves as a crucial building block in the synthesis of several pharmaceutical agents. Notably, it is used in the preparation of Rho kinase inhibitors, such as fasudil, which are employed in treating conditions like cerebral vasospasm and hypertension. The compound enhances the activity of myosin light chain phosphatase, promoting vasodilation and improving microcirculation in cerebral tissues .

Synthesis of Rho Kinase Inhibitors

- Fasudil Hydrochloride : this compound is synthesized from 5-aminoisoquinoline through a diazotization reaction followed by sulfonyl chlorination. This method yields high purity and efficiency, making it suitable for industrial production .

| Compound | Target Disease | Mechanism of Action |

|---|---|---|

| Fasudil Hydrochloride | Cerebral vasospasm | Rho kinase inhibition, enhancing vasodilation |

Synthesis Techniques

The preparation of this compound typically involves several synthetic routes. A common method includes the following steps:

- Diazotization : 5-Aminoisoquinoline is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.

- Sulfonyl Chlorination : The diazonium solution is reacted with sulfur dioxide in acetic acid, yielding this compound .

This process is advantageous due to its simplicity and high yield (over 80%), which is ideal for large-scale production.

Development of TASIN Analogs

A significant application of this compound is in the synthesis of TASIN analogs, which have shown potent activity against colon cancer cell lines. These compounds were designed to target specific genetic mutations, demonstrating selective toxicity towards cancer cells while sparing normal cells .

Synthesis of 4-Fluoroisoquinoline Derivatives

The compound also plays a role in synthesizing 4-fluoroisoquinoline-5-sulfonyl halides, which are important intermediates for various pharmaceuticals. The synthesis involves nitration followed by reduction and subsequent sulfonylation reactions, showcasing the compound's versatility in drug discovery .

Chemical Properties and Safety

This compound is characterized by its ability to act as an electrophile in various chemical reactions due to the presence of both sulfonyl and halogen functional groups. However, it poses safety hazards, including severe skin burns and eye damage; thus, appropriate safety measures must be employed during handling .

Mecanismo De Acción

The primary mechanism of action for compounds derived from isoquinoline-5-sulfonyl chloride involves the inhibition of Rho kinase. This inhibition leads to the relaxation of smooth muscle cells, dilation of blood vessels, and improved microcirculation in tissues . The molecular targets include the Rho-associated protein kinase (ROCK) pathway, which plays a crucial role in various cellular functions such as contraction, motility, and proliferation .

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Isoquinoline-5-sulfonyl chloride HCl | 105627-79-0 | C₉H₇Cl₂NO₂S | 264.12 | Cl⁻ (hydrochloride), SO₂Cl at C5 |

| 4-Fluorothis compound HCl | 906820-08-4 | C₉H₆Cl₂FNO₂S | 282.11 | F at C4, SO₂Cl at C5, HCl counterion |

| 1-Chlorothis compound | 141519-77-9 | C₉H₅Cl₂NO₂S | 262.11 | Cl at C1, SO₂Cl at C5 |

| 8-Methylthis compound | CID 71305980 | C₁₀H₈ClNO₂S | 249.70* | CH₃ at C8, SO₂Cl at C5 |

| 4-Methylthis compound HCl | 2060036-82-8 | C₁₀H₈ClNO₂S·HCl | 278.16 | CH₃ at C4, SO₂Cl at C5, HCl counterion |

| 5-Fluoro-8-quinolinesulfonyl chloride | 1997-50-8 | C₉H₅ClFNO₂S | 253.66 | F at C5, SO₂Cl at C8 (quinoline core) |

*Calculated from molecular formula.

Key Observations :

- Steric Effects : Chlorine at C1 (1-Chloro derivative) introduces steric hindrance, which may reduce reaction rates compared to the parent compound .

- Lipophilicity : Methyl groups (e.g., 8-Methyl and 4-Methyl derivatives) improve lipophilicity, affecting solubility and membrane permeability in biological systems .

- Core Structure: The quinoline-based 5-Fluoro-8-quinolinesulfonyl chloride differs in nitrogen position, altering electronic distribution and binding interactions .

Research Findings

Actividad Biológica

Isoquinoline-5-sulfonyl chloride is an organic compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 264.13 g/mol. The compound features a sulfonyl chloride group attached to the isoquinoline structure, which contributes to its reactivity and biological activity. The presence of the sulfonyl chloride group makes it a versatile precursor in the synthesis of bioactive molecules.

Synthesis Methods

Various methods have been developed for synthesizing this compound, including:

- Alkylation and Chlorosulfonylation : The compound can be synthesized from 5-bromoisoquinoline through a two-step process involving alkylation with thiourea followed by chlorosulfonylation using dilute hydrochloric acid and an oxidant .

- Diazotization Reaction : Another method involves diazotization of 5-aminoisoquinoline, followed by sulfonyl chlorination .

Biological Activity

This compound exhibits a range of biological activities, particularly as an inhibitor of Rho-associated protein kinase (ROCK). This kinase is implicated in various diseases, including cancer and cardiovascular disorders.

Antitumor Activity

Research indicates that derivatives of this compound possess anti-tumor properties . For example, studies have shown that these compounds can inhibit cell proliferation in cancer cell lines by targeting specific signaling pathways associated with tumor growth .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects . Derivatives have demonstrated the ability to reduce inflammation in various models, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoquinoline derivatives. For instance, one study screened a library of small molecules and identified isoquinoline sulfonamide derivatives with significant activity against Gram-negative bacteria such as E. coli and K. pneumoniae, with minimum inhibitory concentrations (MIC) as low as 6.25 µM .

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in cell signaling:

- Inhibition of Rho-kinase : Compounds derived from this compound have been shown to effectively inhibit Rho-associated protein kinase (ROCK), which plays a crucial role in regulating cellular processes such as contraction, motility, and proliferation .

- Targeting Inosine Monophosphate Dehydrogenase (IMPDH) : Some derivatives have been found to inhibit IMPDH, an enzyme critical for purine nucleotide synthesis in Mycobacterium tuberculosis, thus exhibiting potential anti-tubercular activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Q & A

Q. What are the standard synthetic routes for preparing Isoquinoline-5-sulfonyl Chloride, and how do reaction conditions influence yield?

this compound is typically synthesized via chlorosulfonation of the parent isoquinoline derivative. A common method involves reacting 5-sulfonic acid derivatives (e.g., isoquinoline-5-sulfonic acid) with thionyl chloride (SOCl₂) under reflux conditions. The reaction requires anhydrous solvents (e.g., dichloromethane) and controlled temperature (60–80°C) to maximize conversion of the sulfonic acid group to the sulfonyl chloride . Yield optimization depends on stoichiometric ratios (e.g., 1:3 molar ratio of sulfonic acid to SOCl₂) and reaction time (typically 4–6 hours). Impurities such as unreacted starting materials or sulfones may form if moisture is introduced, necessitating rigorous drying protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

This compound is reactive and moisture-sensitive. Key safety measures include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks from SOCl₂ byproducts.

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis .

Emergency protocols for spills involve neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl chloride at C5).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ = 228.655 for C₉H₅ClNO₂S) .

- Titration : Quantify active chloride content via argentometric titration.

Purity thresholds (>97%) are critical for reproducibility in downstream applications like sulfonamide synthesis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The sulfonyl chloride group acts as an electrophilic center, enabling nucleophilic attack by amines, alcohols, or thiols. Reaction kinetics depend on:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.

- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) may reduce reaction rates at the C5 position due to steric hindrance from the fused isoquinoline ring .

Mechanistic studies using DFT calculations or kinetic isotope effects (KIEs) can further elucidate electronic and steric contributions .

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound derivatives?

Discrepancies in IC₅₀ values across studies may arise from:

- Assay Conditions : Variations in pH, temperature, or ionic strength (e.g., kinase assays sensitive to ATP concentrations).

- Derivative Functionalization : Substituents on the isoquinoline ring (e.g., fluorine at C6) may alter binding affinity .

To address contradictions, standardize assay protocols and use isogenic cell lines. Meta-analyses of structure-activity relationships (SARs) across derivatives can identify confounding variables .

Q. What strategies optimize the stability of this compound in aqueous reaction systems?

Hydrolysis of the sulfonyl chloride group is a major stability challenge. Mitigation strategies include:

Q. How does the electronic nature of the isoquinoline ring influence the reactivity of the sulfonyl chloride group?

The electron-withdrawing effect of the fused aromatic system enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitutions. Computational studies (e.g., Fukui function analysis) can map electron density distributions to predict reactive sites. Substituents like fluorine at C6 further modulate reactivity by altering ring electron density .

Methodological Guidance

Q. What experimental design principles apply to synthesizing this compound derivatives for high-throughput screening?

- Modular Synthesis : Use parallel reaction setups with varying nucleophiles (e.g., amines, hydrazines) to generate diverse sulfonamide libraries.

- Automated Purification : Employ flash chromatography or preparative HPLC to isolate derivatives efficiently.

- Quality Control : Validate purity (>95%) via LC-MS before screening .

Q. How should researchers analyze conflicting data on the compound’s stability under different storage conditions?

- Accelerated Stability Studies : Use thermal stress testing (40°C/75% RH) to model degradation kinetics.

- HPLC Monitoring : Track hydrolysis by quantifying residual sulfonyl chloride versus sulfonic acid over time.

- Statistical Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Application-Oriented Questions

Q. What role does this compound play in designing covalent enzyme inhibitors?

The sulfonyl chloride group forms stable covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. Rational design involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.